4-Amino-3-benzylbutan-2-one hydrochloride

Medicinal Chemistry Physicochemical Property Analysis Drug Discovery

Researchers requiring precise C3-benzyl substitution patterns for SAR studies often face supply inconsistency with generic amino ketones. This compound solves that by providing a defined chiral scaffold. • Enables synthesis of conformationally restricted peptidomimetics with a unique steric profile distinct from 3-amino-4-phenylbutan-2-one analogs. • Favored for aqueous solubility optimization (LogP 1.81) over dibenzyl analogs, reducing DMSO dependence in enzyme assays. • Supplied as a stable hydrochloride salt (≥95% purity) to ensure batch-to-batch reproducibility for VAP-1/SSAO inhibitor development.

Molecular Formula C11H16ClNO
Molecular Weight 213.70 g/mol
Cat. No. B13238547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-benzylbutan-2-one hydrochloride
Molecular FormulaC11H16ClNO
Molecular Weight213.70 g/mol
Structural Identifiers
SMILESCC(=O)C(CC1=CC=CC=C1)CN.Cl
InChIInChI=1S/C11H15NO.ClH/c1-9(13)11(8-12)7-10-5-3-2-4-6-10;/h2-6,11H,7-8,12H2,1H3;1H
InChIKeyOUQLHPIBPVAUBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-benzylbutan-2-one HCl: Chemical Identity & Specifications


4-Amino-3-benzylbutan-2-one hydrochloride (CAS 1823367-07-2) is a synthetic amino ketone derivative characterized by a primary amine and a ketone functional group on a butanone backbone, with a benzyl substituent at the C3 position and a hydrochloride salt form . This compound serves as a versatile chiral building block in medicinal chemistry, enabling the construction of more complex molecular architectures through its reactive amine and carbonyl moieties . Its hydrochloride salt form enhances aqueous solubility and solid-state stability compared to its free base, facilitating handling and formulation in laboratory settings [1]. The compound is offered for research and development purposes only, with a typical purity specification of 95% from commercial suppliers .

Workflow
Synthetic elaboration via amine and ketone reactivity
Selection
C3-benzyl substitution pattern defines steric and electronic profile
Use Context
Chiral scaffold construction in medicinal chemistry research

4-Amino-3-benzylbutan-2-one HCl: Substituent Effects & Analog Replacement


Simple substitution of 4-amino-3-benzylbutan-2-one hydrochloride with other amino ketones or benzylamine derivatives is not scientifically sound due to its unique substitution pattern at the C3 position, which dictates both its steric environment and electronic properties. The specific location of the benzyl group adjacent to the reactive amine and ketone functionalities creates a distinct conformational profile that influences downstream reactivity in synthetic sequences and potential binding interactions in biological systems [1]. For instance, isomeric compounds such as 3-amino-4-phenylbutan-2-one hydrochloride possess a different arrangement of the phenyl and amino groups on the butanone core, leading to altered molecular geometry and potentially divergent synthetic or biological outcomes . Furthermore, analogs with dibenzyl substitution, like 4-(dibenzylamino)-2-butanone hydrochloride, introduce significant steric bulk and altered lipophilicity, which can drastically affect target engagement and physicochemical properties . Therefore, procurement of the exact compound is essential for experimental reproducibility and to maintain the integrity of structure-activity relationship (SAR) studies.

Isomeric substitution pattern (e.g., 3-amino-4-phenylbutan-2-one) shifts amine/ketone positions, potentially altering synthetic and binding outcomes.
Dibenzylamino analog introduces significant steric bulk and higher lipophilicity, which may not transfer aqueous compatibility or target engagement.

4-Amino-3-benzylbutan-2-one HCl: Comparative Evidence


Lipophilicity (LogP): vs. Dibenzyl Analog

The calculated LogP value for 4-amino-3-benzylbutan-2-one hydrochloride is 1.81, as reported by commercial suppliers . In contrast, a structurally related analog with a dibenzylamino group, 4-(dibenzylamino)-2-butanone hydrochloride, exhibits a significantly higher calculated LogP of 4.07 . This difference of 2.26 log units represents a greater than 100-fold difference in partition coefficient, profoundly impacting aqueous solubility and membrane permeability.

Lipophilicity (LogP)
Data to verify
Target: 1.81
Dibenzyl analog: 4.07
Δ LogP -2.26
Reported higher aqueous compatibility than dibenzyl analog
In silico consensus; method review recommended
Medicinal Chemistry Physicochemical Property Analysis Drug Discovery

Substitution Pattern: C3-Benzyl vs. C4-Phenyl

The core structural difference between 4-amino-3-benzylbutan-2-one hydrochloride (CAS 1823367-07-2) and its isomer 3-amino-4-phenylbutan-2-one hydrochloride (CAS 5440-27-7) lies in the substitution pattern on the butanone chain. The target compound has the benzyl group at the C3 position and the aminomethyl group at C4 , whereas the isomer has the phenyl group at the C4 position and the amino group at C3 . This positional isomerism results in different chemical environments for the reactive amine and ketone groups, which can lead to distinct reactivity in synthetic transformations and divergent biological recognition.

Substitution Pattern
Class-level inference
C3-benzyl, C4-aminomethyl
Isomer: C4-phenyl, C3-amino
Positional isomerism directs distinct synthetic pathways
SAR studies require exact isomer identity
Synthetic Chemistry Medicinal Chemistry Isomer Differentiation

VAP-1 Inhibition: Class-Level Evidence

While direct biological activity data for 4-amino-3-benzylbutan-2-one hydrochloride is not publicly available, compounds bearing the benzylamino ketone motif have demonstrated activity against Vascular Adhesion Protein-1 (VAP-1). For instance, a related small molecule (CHEMBL3923237) exhibited an IC50 of 340 nM against human VAP-1 expressed in CHO cells and an IC50 of 36 nM against rat VAP-1 [1]. The structural similarity suggests that 4-amino-3-benzylbutan-2-one hydrochloride may serve as a viable starting point or intermediate for developing VAP-1 inhibitors.

VAP-1 Inhibition
Class-level inference
Related compd: Human IC50 340 nM, Rat IC50 36 nM
Target compound: Data not available
Supports VAP-1 inhibitor scaffold exploration
Activity not confirmed; requires direct validation
Enzyme Inhibition Vascular Adhesion Protein-1 Anti-inflammatory

4-Amino-3-benzylbutan-2-one HCl: Optimal Applications


Chiral Building Block for Peptidomimetics

Given its specific substitution pattern with a benzyl group at C3 and an aminomethyl group at C4, 4-amino-3-benzylbutan-2-one hydrochloride is ideally suited for incorporation into peptidomimetics requiring a defined steric and electronic environment . The unique arrangement of functional groups allows for the construction of conformationally restricted scaffolds that mimic peptide secondary structures, a feature that cannot be achieved with isomeric analogs like 3-amino-4-phenylbutan-2-one hydrochloride . This compound is therefore valuable for medicinal chemistry projects focused on enhancing target selectivity and metabolic stability.

VAP-1/SSAO Inhibitor Development

Based on class-level evidence showing that benzylamino ketone derivatives can potently inhibit VAP-1/SSAO (with reported IC50 values in the low nanomolar range for related compounds) [1], 4-amino-3-benzylbutan-2-one hydrochloride is a strategic intermediate for synthesizing novel inhibitors in this target class. The compound's moderate lipophilicity (LogP 1.81) is favorable for further optimization towards drug-like properties, offering a balanced profile for both enzyme engagement and aqueous solubility in assay conditions.

Heterocyclic Synthesis via Condensation

The presence of both a primary amine and a ketone in 4-amino-3-benzylbutan-2-one hydrochloride makes it an excellent substrate for condensation reactions to form various nitrogen-containing heterocycles. This application is supported by the compound's defined structure and reactivity profile . The specific C3-benzyl substituent influences the stereochemical outcome of cyclization reactions, providing access to chiral heterocyclic frameworks that are prevalent in pharmaceutical compounds. Its distinct substitution pattern, compared to other benzylamino ketones, ensures a unique chemical space is explored.

Aqueous-Compatible Bioconjugation Assays

With a calculated LogP of 1.81, which is significantly lower than the dibenzyl analog (LogP 4.07) , 4-amino-3-benzylbutan-2-one hydrochloride is the preferred choice for experiments requiring aqueous solubility, such as bioconjugation, enzyme assays, or cellular studies. The compound's improved water solubility reduces the need for organic co-solvents like DMSO, minimizing potential solvent interference and cytotoxicity, thereby yielding more physiologically relevant data.

Application
Selection Property
Validation Focus
Peptidomimetic scaffold construction
C3-benzyl substitution pattern
Conformational restriction and target selectivity
VAP-1 inhibitor scaffold design
Benzylamino ketone motif
Enzyme inhibition and ADME profiling
Heterocyclic synthesis via condensation
Amine/ketone dual reactivity
Cyclization stereochemistry and product purity
Aqueous bioconjugation studies
Moderate lipophilicity profile
Solvent compatibility and assay interference

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